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Cat. No.: B2406171 Get Quote

An In-Depth Technical Guide to DSR-141562: A Novel Phosphodiesterase 1 (PDE1) Inhibitor

Introduction
DSR-141562 is a novel, orally active, and brain-penetrant selective inhibitor of

phosphodiesterase 1 (PDE1).[1] Developed by Sumitomo Dainippon Pharma, this compound

has been investigated for its therapeutic potential in treating schizophrenia, including its

positive symptoms, negative symptoms, and associated cognitive impairments.[2][3]

Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, specifically

cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP),

thereby regulating a vast array of intracellular signaling pathways.[4][5] The PDE1 family is

unique in that its activity is stimulated by the calcium-calmodulin (Ca2+/CaM) complex,

providing a direct link between calcium signaling and cyclic nucleotide-mediated pathways.[4]

[6] DSR-141562 shows preferential selectivity for the PDE1B isoform, which is predominantly

expressed in the brain and is believed to play a key role in modulating dopaminergic and

glutamatergic signal transduction.[1][3]

This technical guide provides a comprehensive overview of DSR-141562, summarizing its

mechanism of action, in vitro and in vivo data from preclinical studies, and the experimental

protocols used for its evaluation.

Core Mechanism of Action: PDE1 Inhibition
The primary mechanism of action for DSR-141562 is the competitive inhibition of the PDE1

enzyme. PDE1 enzymes hydrolyze both cAMP and cGMP to their inactive 5'-monophosphate

forms (5'-AMP and 5'-GMP).[5] By inhibiting PDE1, DSR-141562 prevents this degradation,
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leading to an accumulation of intracellular cAMP and cGMP. These second messengers, in

turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G

(PKG), which modulate neuronal function and synaptic plasticity.[5] The activity of PDE1 is

dependent on calcium and calmodulin, positioning it as a crucial integrator of Ca2+ and cyclic

nucleotide signaling cascades.[4]
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Caption: Mechanism of DSR-141562 action on the PDE1 signaling pathway.

Quantitative Data Summary
The preclinical profile of DSR-141562 is characterized by its potent and selective inhibitory

activity against PDE1 isoforms and its favorable pharmacokinetic properties, including brain

penetration.
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Table 1: In Vitro Inhibitory Activity
Target Enzyme IC50 (nM) Source(s)

Human PDE1A 97.6 [1][7]

Human PDE1B 43.9 [1][7]

Human PDE1C 431.8 [1][7]

Human PDE2A 2480 [7]

DSR-141562 demonstrates 2.2-fold and 9.8-fold selectivity for PDE1B over PDE1A and

PDE1C, respectively.[7]

Table 2: Pharmacokinetic and Pharmacodynamic
Properties
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Parameter Species Dose Result Source(s)

Brain Penetration Rat 30 mg/kg (p.o.)

Good brain

uptake with an

unbound drug

brain-to-blood

concentration

ratio of 0.99.

[1]

cGMP Elevation

(Brain)
Rat 10 mg/kg (p.o.)

Slight but

significant

increase in

cGMP in the

frontal cortex and

striatum.

[1]

cGMP Elevation

(CSF)
Monkey

30 mg/kg or 100

mg/kg (p.o.)

Significant

increase in

cerebrospinal

fluid (CSF)

cGMP

concentration.

[1][2][3]

cGMP

Enhancement

(Brain, with D1

Agonist)

Mouse 10 mg/kg (p.o.)

Potently

enhanced the

cGMP increase

induced by a

dopamine D1

receptor agonist.

[3]

Table 3: Summary of Preclinical Efficacy in
Schizophrenia Models
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Model Species
Dose Range
(p.o.)

Key Outcome Source(s)

Methamphetamin

e-Induced

Locomotor

Hyperactivity

Rat 3–30 mg/kg

Potently inhibited

hyperactivity with

minimal effect on

spontaneous

activity.

[1][3][7]

Phencyclidine

(PCP)-Induced

Social Interaction

Deficit

Mouse 0.3–3 mg/kg

Significantly

reversed the

decrease in

social interaction

time.

[1][2][3]

PCP-Induced

Novel Object

Recognition

Deficit

Rat 0.3–3 mg/kg

Reversed

cognitive deficits

in novel object

recognition.

[2][3]

Object Retrieval

with Detour Task

(Cognition)

Common

Marmoset
3 and 30 mg/kg

Improved

success rate and

performance in

the cognitive

task.

[2][3]

Catalepsy

Assessment
Rat 1–100 mg/kg

Did not induce

any signs of

catalepsy.

[3]

Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. The following sections summarize the methodologies employed in the preclinical

evaluation of DSR-141562 based on published reports.

In Vitro PDE1 Inhibition Assay
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A standard enzymatic assay is used to determine the half-maximal inhibitory concentration

(IC50) of DSR-141562 against recombinant human PDE1 isoforms.

Start:
Prepare Assay Components

Recombinant PDE1 Enzyme
+ Ca²⁺/Calmodulin

+ DSR-141562 (various conc.)

Pre-incubation to allow
inhibitor binding

Add Substrate:
³H-cAMP or ³H-cGMP

Incubate to allow
enzymatic reaction

Stop Reaction
(e.g., heat inactivation)

Add Snake Venom
(hydrolyzes ³H-5'-AMP)

Separate product (³H-adenosine)
from substrate via chromatography

Quantify radioactivity
(Scintillation Counting)

Calculate % Inhibition
and determine IC₅₀ value
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Click to download full resolution via product page

Caption: Generalized workflow for an in vitro PDE1 inhibition radioenzymatic assay.

Methodology:

Enzyme Activation: Recombinant human PDE1A, PDE1B, or PDE1C is incubated with Ca2+

and Calmodulin (CaM) to ensure full enzymatic activation.

Inhibitor Incubation: The activated enzyme is pre-incubated with varying concentrations of

DSR-141562.

Reaction Initiation: The enzymatic reaction is started by adding a radiolabeled substrate,

typically tritium-labeled cGMP ([³H]-cGMP) or cAMP ([³H]-cAMP).

Reaction Termination: After a defined period, the reaction is stopped.

Product Measurement: The amount of hydrolyzed substrate is quantified, often using

scintillation counting after chromatographic separation of the product from the substrate.

IC50 Calculation: Inhibition curves are generated by plotting the percentage of enzyme

inhibition against the log concentration of DSR-141562 to calculate the IC50 value.

In Vivo Models for Schizophrenia
The efficacy of DSR-141562 was tested in well-established rodent and primate models that

mimic aspects of schizophrenia.[3]

1. Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms)

Principle: Dopamine receptor agonists like methamphetamine induce hyperlocomotor activity

in rodents, which is used to model the positive (psychotic) symptoms of schizophrenia.

Standard antipsychotics block this effect.

Protocol:

Rats are habituated to an open-field arena.

DSR-141562 (e.g., 3-30 mg/kg) or a vehicle is administered orally.
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After a set pre-treatment time, methamphetamine is administered to induce hyperactivity.

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated

tracking systems.

The effect of DSR-141562 is compared to the vehicle-treated group.[3]

2. Phencyclidine (PCP)-Induced Social Interaction Deficit (Model for Negative Symptoms)

Principle: Repeated administration of N-methyl-D-aspartate (NMDA) receptor antagonists

like PCP causes social withdrawal in rodents, modeling the negative symptoms and social

deficits of schizophrenia.[2][3]

Protocol:

Mice receive repeated administrations of PCP to induce a social deficit phenotype.

On the test day, DSR-141562 (e.g., 0.3-3 mg/kg) or vehicle is administered orally.

Treated mice are placed in an arena with an unfamiliar, non-drugged mouse.

The duration of active social interaction (e.g., sniffing, following) is manually or

automatically scored.

Reversal of the PCP-induced deficit is measured.[1][3]

3. Novel Object Recognition (Model for Cognitive Deficits)

Principle: This task assesses learning and memory, cognitive domains that are impaired in

schizophrenia. PCP-treated animals often show deficits in recognizing a novel object.

Protocol:

Rats are treated with PCP to induce cognitive deficits.

Familiarization Phase: Animals are placed in an arena with two identical objects and the

exploration time for each is recorded.
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Test Phase: After a retention interval, one of the objects is replaced with a novel one.

DSR-141562 (e.g., 0.3-3 mg/kg) is administered before this phase.

Healthy animals spend significantly more time exploring the novel object. The ability of

DSR-141562 to reverse the PCP-induced lack of preference for the novel object is

quantified.[2][3]

Conclusion
DSR-141562 is a potent and selective PDE1B inhibitor with a preclinical profile that suggests

therapeutic potential for treating the complex symptom domains of schizophrenia.[3] Its ability

to penetrate the brain and modulate cGMP levels translates to efficacy in animal models of

positive, negative, and cognitive symptoms without inducing catalepsy, a common side effect of

typical antipsychotics.[1][3] The elevation of cGMP in the CSF serves as a potential

translational biomarker for clinical studies.[2][3] These findings underscore the promise of

targeting the PDE1 enzyme as a novel therapeutic strategy in psychiatry and warrant further

clinical investigation of DSR-141562.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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